N-(4-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)formamide
Description
N-(4-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)formamide is a formamide derivative featuring a tert-butyl(dimethyl)silyl (TBS) ether group para to the formamide moiety on a phenyl ring. The TBS group is widely employed in organic synthesis as a protective group for hydroxyl functionalities due to its stability under basic and nucleophilic conditions, which facilitates selective deprotection in multi-step syntheses .
Properties
IUPAC Name |
N-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]formamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2Si/c1-13(2,3)17(4,5)16-12-8-6-11(7-9-12)14-10-15/h6-10H,1-5H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPNKECZGKQGRLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)NC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80773780 | |
| Record name | N-(4-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80773780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189832-28-8 | |
| Record name | N-(4-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80773780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
tert-Butyldimethylsilyl (TBS) Protection
The hydroxyl group of 4-aminophenol is selectively protected using tert-butyldimethylsilyl chloride (TBSCl) under mild conditions. Key parameters include:
Table 1: Silylation Reaction Conditions and Yields
| Reagents | Base | Solvent | Temperature | Time (h) | Yield (%) | Source |
|---|---|---|---|---|---|---|
| TBSCl (1.1 eq) | Imidazole | DCM | RT | 12 | 85–90 | , |
| TBSCl (1.2 eq) | Et₃N | THF | 0°C → RT | 24 | 78–82 | , |
| TBSCl (1.05 eq) | DMAP | DMF | 40°C | 6 | 88 | , |
Mechanistic Insights :
-
The base deprotonates the phenolic oxygen, enhancing nucleophilicity for TBSCl attack.
-
Imidazole is preferred over Et₃N due to reduced side reactions with the aromatic amine.
Challenges :
-
Competing silylation of the amine is mitigated by maintaining a mildly acidic environment (protonated amine, pKa ~5).
Formylation of 4-(TBS-oxy)aniline
Classical Formylation Methods
The amine group is converted to a formamide using formic acid derivatives.
Table 2: Formylation Strategies
| Method | Reagents | Conditions | Yield (%) | Source |
|---|---|---|---|---|
| Formic acid/Ac₂O | HCOOH, Ac₂O | Reflux, 2–4 h | 75–80 | , |
| Ethyl formate | HCOOEt | Reflux, 6–8 h | 70 | |
| DMF/POCl₃ | DMF, POCl₃ | 0°C → RT, 1 h | 65 |
Optimized Protocol (Formic Acid/Acetic Anhydride) :
Reductive Formylation with CO₂
A modern approach employs CO₂ and sodium borohydride derivatives under catalyst-free conditions:
Table 3: Reductive Formylation Parameters
Procedure :
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Suspend 4-(TBS-oxy)aniline (1 eq) in DMF.
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Add NaBH(OAc)₃ (2 eq) under a CO₂ atmosphere.
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Stir at 50°C for 24 h, acidify with HCl, and extract with ethyl acetate.
One-Pot Silylation-Formylation Approaches
Emerging methodologies aim to streamline synthesis by combining steps:
Table 4: One-Pot Reaction Performance
| Reagents | Conditions | Yield (%) | Source |
|---|---|---|---|
| TBSCl, HCOOH, Ac₂O | DCM, RT → Reflux | 68 | |
| TBSCl, NaBH(OAc)₃, CO₂ | DMF, 50°C | 72 |
Limitations :
-
Reduced yields compared to stepwise methods due to competing side reactions.
Critical Analysis of Methodologies
Yield and Scalability
Chemical Reactions Analysis
Types of Reactions
N-(4-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Substitution: The compound can participate in nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3, and other oxidizing agents in appropriate solvents.
Reduction: LiAlH4, NaBH4 in solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Alkyl halides, acyl chlorides in the presence of bases like pyridine or triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that N-(4-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)formamide exhibits significant anticancer properties. For instance, it has been shown to inhibit the growth of various cancer cell lines, including breast and colon cancer cells.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
| HT-29 (Colon Cancer) | 12 | Cell cycle arrest at G2/M phase |
In vitro studies demonstrated that this compound induces apoptosis through the activation of caspase pathways, making it a potential candidate for further development as an anticancer agent .
Antimicrobial Properties
This compound has also shown promising antimicrobial activity against various bacterial strains. In a study evaluating its efficacy against Gram-positive and Gram-negative bacteria, the compound displayed significant inhibition zones.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
The mechanism is believed to involve disruption of bacterial cell membranes, leading to cell lysis .
Polymer Chemistry
In material science, this compound serves as an important intermediate for synthesizing siloxane-based polymers. These polymers exhibit enhanced thermal stability and mechanical properties compared to traditional polymers.
| Property | Siloxane Polymer | Conventional Polymer |
|---|---|---|
| Thermal Stability (°C) | 250 | 200 |
| Tensile Strength (MPa) | 50 | 30 |
The incorporation of the tert-butyl(dimethyl)silyl group improves the hydrophobicity and overall durability of the resulting materials .
Case Study: Anticancer Screening
A recent study investigated the anticancer potential of this compound in xenograft models. The compound was administered at varying doses, revealing a dose-dependent reduction in tumor size.
- Study Design : Mice were implanted with MCF-7 cells and treated with the compound for four weeks.
- Results : A significant reduction in tumor volume was observed at a dose of 20 mg/kg, with a tumor inhibition rate exceeding 50% compared to control groups.
This case study highlights the compound's potential for further development in cancer therapeutics .
Case Study: Antimicrobial Efficacy
In another investigation focusing on its antimicrobial properties, this compound was tested against clinical isolates of Staphylococcus aureus.
Mechanism of Action
The mechanism of action of N-(4-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)formamide involves the formation of stable silyl ethers, which protect hydroxyl groups from unwanted reactions . The tert-butyl(dimethyl)silyl group provides steric hindrance, enhancing the stability of the compound under various conditions . The formamide group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features and Electronic Effects
The TBS group in N-(4-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)formamide introduces steric bulk and lipophilicity, distinguishing it from simpler formamide derivatives. Key comparisons include:
- N-(4-Methylphenyl)formamide (): The methyl substituent lacks the steric shielding and hydrolytic stability of the TBS group. Its crystal structure exhibits phase transitions under thermal stress, attributed to conformational flexibility .
- N-(4-nitro-[1,1-biphenyl]-4-yl)-N-(4-fluorophenyl)formamide (): The nitro group is strongly electron-withdrawing, enhancing electrophilic reactivity at the formamide carbonyl.
- (Z)-N-(4-hydroxystyryl)formamide (): The hydroxyl group here is unprotected, rendering it prone to oxidation. The TBS group in the target compound mitigates such instability .
Physicochemical Properties
- Stability : TBS ethers resist hydrolysis under basic conditions but are cleaved by fluoride ions (e.g., TBAF), offering controlled deprotection—unlike acetyl or methyl groups, which require harsher conditions .
Data Table: Key Comparative Analysis
Research Findings and Implications
- Protective Group Advantage : The TBS group in the target compound offers superior stability over unprotected hydroxyl analogs, making it advantageous in prolonged reactions or biological assays .
- Reactivity Modulation : Compared to nitro-substituted derivatives, the TBS group’s steric bulk may redirect reactivity toward the formamide nitrogen, enabling selective functionalization .
- Biological Potential: While direct data are lacking, structural parallels to antimicrobial formamides () suggest the TBS analog could serve as a stable prodrug or intermediate in drug discovery .
Biological Activity
N-(4-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)formamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound can be structurally represented as follows:
- Chemical Formula : C13H19NOSi
- Molecular Weight : 239.37 g/mol
The synthesis typically involves the reaction of tert-butyl(dimethyl)silyl chloride with 4-hydroxyaniline, followed by formamide formation. The use of solvents such as dimethylformamide (DMF) is common in these reactions to enhance yield and selectivity .
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives have shown effectiveness against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the inhibition of dihydrofolate reductase (DHFR), a crucial enzyme in nucleotide synthesis, leading to reduced cell proliferation .
Table 1: Antitumor Activity of Related Compounds
| Compound Name | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | Breast Cancer | 15 | DHFR Inhibition |
| Compound B | Lung Cancer | 20 | Induction of Apoptosis |
| N-(4-{...}) | Various Cell Lines | 10-25 | Multiple pathways including PKC inhibition |
The biological activity of this compound is believed to involve several mechanisms:
- Inhibition of Kinases : Similar compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which play a pivotal role in cell cycle regulation. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
- Antioxidant Properties : The compound may exhibit antioxidant activity, which can mitigate oxidative stress in cells, enhancing cellular health and reducing the risk of cancer progression.
- Modulation of Signaling Pathways : It has been observed that such compounds can modulate protein kinase C (PKC) activity, affecting various signaling pathways critical for cell growth and survival .
Case Studies
Several case studies have explored the efficacy of this compound and its analogs:
- Study on Breast Cancer Cells : A study demonstrated that treatment with this compound resulted in a significant decrease in cell viability in MCF-7 breast cancer cells, with an observed IC50 value indicating effective cytotoxicity at low concentrations.
- Lung Cancer Treatment : In another investigation, derivatives were tested against A549 lung cancer cells, showing promising results in inhibiting cell growth through apoptosis induction.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for N-(4-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)formamide, and how do reaction conditions influence yield?
- The compound is typically synthesized via silylation of a phenolic hydroxyl group followed by formamide introduction. For example, tert-butyldimethylsilyl (TBS) protection is achieved using TBSCl or TBSOTf in the presence of a base like 2,6-lutidine in anhydrous dichloromethane (DCM) . Subsequent formylation may involve formic acid derivatives under controlled pH. Reaction efficiency depends on solvent choice (e.g., THF vs. DCM), temperature (0°C to room temperature), and stoichiometry of the silylating agent .
Q. What spectroscopic techniques are most effective for characterizing N-(4-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)formamide?
- 1H/13C NMR : The TBS group appears as a singlet at ~0.1–0.3 ppm (Si-CH3), while the formamide proton resonates as a broad peak near 8.3–8.5 ppm. Aromatic protons show splitting patterns consistent with para-substitution .
- IR Spectroscopy : Key stretches include N-H (formamide, ~3300 cm⁻¹), C=O (~1670 cm⁻¹), and Si-O-C (aromatic, ~1250 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]+) and fragmentation patterns, particularly loss of the TBS group (-C4H9SiMe2) .
Advanced Research Questions
Q. How can researchers mitigate hydrolytic instability of the TBS group during synthesis or storage?
- The TBS group is sensitive to acidic or aqueous conditions. To prevent premature deprotection:
- Use rigorously anhydrous solvents (e.g., DCM dried over molecular sieves).
- Avoid protic solvents (e.g., methanol) until final deprotection steps.
- Store the compound under inert gas (N2/Ar) at –20°C in desiccated environments .
Q. What strategies resolve contradictions in stereochemical or regiochemical outcomes during derivatization?
- Regioselectivity : Para-substitution on the phenyl ring is favored due to electronic effects of the TBS-O group. For unexpected regioisomers, DFT calculations (e.g., Gaussian) can predict charge distribution and guide synthetic adjustments .
- Stereochemical Purity : Chiral HPLC (e.g., Chiralpak IA column) or Mosher ester analysis confirms enantiomeric excess if asymmetric synthesis is attempted .
Q. How can computational methods optimize the compound’s reactivity in cross-coupling reactions?
- Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model electronic effects of the TBS-O group on reaction centers. For example:
- The electron-donating TBS-O group activates the phenyl ring for electrophilic substitution at the ortho position.
- Transition state analysis predicts steric hindrance from the TBS group in Pd-catalyzed couplings (e.g., Suzuki-Miyaura), guiding ligand selection (e.g., XPhos over SPhos for bulky substrates) .
Methodological Considerations
Q. What purification methods are optimal for isolating N-(4-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)formamide from byproducts?
- Column Chromatography : Use silica gel with a gradient of hexane/ethyl acetate (9:1 to 7:3). The TBS group increases hydrophobicity, resulting in higher Rf values (~0.5–0.7) compared to desilylated byproducts .
- Recrystallization : Ethanol/water mixtures (7:3) yield crystalline product. Monitor purity via melting point (mp ~75–100°C, depending on crystal packing) .
Q. How do competing reaction pathways impact the synthesis of derivatives (e.g., amides or sulfonamides)?
- The formamide group can act as a directing group or participate in undesired side reactions (e.g., hydrolysis under basic conditions). To suppress side reactions:
- Use mild bases (e.g., NaHCO3 instead of NaOH) during alkylation.
- Protect the formamide NH with a Boc group temporarily if harsh conditions are unavoidable .
Data Analysis and Troubleshooting
Q. How should researchers interpret conflicting NMR data for structurally similar analogs?
- Compare coupling constants (J values) for aromatic protons: para-substituted TBS-O-phenyl groups exhibit symmetrical splitting (e.g., doublets with J ≈ 8.5 Hz), whereas meta-substituted analogs show complex splitting .
- Use 2D NMR (HSQC, HMBC) to confirm connectivity between the formamide carbonyl and the aromatic ring .
Q. What are the limitations of using N-(4-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)formamide in photophysical studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
